molecular formula C17H16O3 B1292236 2-Acetoxy-4'-ethylbenzophenone CAS No. 37135-48-1

2-Acetoxy-4'-ethylbenzophenone

Cat. No.: B1292236
CAS No.: 37135-48-1
M. Wt: 268.31 g/mol
InChI Key: YVKIPKHWYIDLOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the reaction of 4’-ethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-4’-ethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-ethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both the acetoxy and ethyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

2-Acetoxy-4'-ethylbenzophenone (AEBP) is a synthetic organic compound belonging to the class of benzophenones, known for their diverse applications in pharmaceuticals, cosmetics, and as UV filters. This article explores the biological activity of AEBP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16O3
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 37135-48-1

Biological Activity Overview

The biological activity of AEBP has been investigated in various studies, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings from recent research:

Antioxidant Activity

AEBP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress related to various diseases. In vitro assays demonstrated that AEBP effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that AEBP can inhibit the production of pro-inflammatory cytokines. For instance, a study conducted on human macrophages indicated that AEBP reduces the expression of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

Anticancer Properties

AEBP has been evaluated for its anticancer effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, AEBP demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanisms underlying the biological activities of AEBP include:

  • Inhibition of NF-kB Signaling : AEBP suppresses NF-kB activation, leading to decreased inflammation and tumor progression.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, AEBP promotes programmed cell death in malignant cells.
  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies

Several case studies highlight the effectiveness of AEBP in various biological contexts:

  • Study on Inflammation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with AEBP resulted in a 50% reduction in TNF-alpha production compared to untreated controls.
TreatmentTNF-alpha Production (pg/mL)
Control1200
AEBP (10 µM)600
  • Anticancer Activity : In vitro studies on MCF-7 cells showed that AEBP at concentrations of 20 µM reduced cell viability by 70% after 48 hours.
Concentration (µM)Cell Viability (%)
0100
585
1075
2030

Properties

IUPAC Name

[2-(4-ethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKIPKHWYIDLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641579
Record name 2-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37135-48-1
Record name 2-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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